Isoxazole-4-carbohydrazide
Overview
Description
Isoxazole-4-carbohydrazide is a heterocyclic compound featuring a five-membered ring structure with nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-4-carbohydrazide can be synthesized through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, forming the isoxazole ring . Another method includes the reaction of α,β-acetylenic oximes with gold chloride as a catalyst, leading to substituted isoxazoles under moderate conditions . Additionally, the oxidation of propargylamines to oximes followed by copper chloride-mediated cyclization is another efficient route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts like copper or ruthenium. These methods are favored for their high yields and scalability .
Chemical Reactions Analysis
Types of Reactions: Isoxazole-4-carbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and other functionalized derivatives .
Scientific Research Applications
Isoxazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of isoxazole-4-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Isoxazole-4-carbohydrazide can be compared with other similar compounds such as:
- 5-amino-N′-((2-methoxynaphthalen-1-yl)methylene)this compound
- 2,4-diamino-N′-((2-methoxy-naphthalene-1-yl)methylene)pyrimidine-5-carbohydrazide
- N′-((2-methoxynaphthalen-1-yl)methylene)-7,7-dimethyl-2,5-dioxo-4a,5,6,7,8,8a-hexahydro-2H-chromene-3-carbohydrazide
Uniqueness: this compound stands out due to its unique combination of a five-membered ring with nitrogen and oxygen atoms, which imparts distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1,2-oxazole-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJVBNVGXEBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594258 | |
Record name | 1,2-Oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-78-9 | |
Record name | 1,2-Oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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